molecular formula C6H3BrClFO2S B1291340 3-Bromo-4-fluorobenzene-1-sulfonyl chloride CAS No. 631912-19-1

3-Bromo-4-fluorobenzene-1-sulfonyl chloride

Cat. No. B1291340
M. Wt: 273.51 g/mol
InChI Key: BEEHKBVVTWJSRH-UHFFFAOYSA-N
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Description

The compound "3-Bromo-4-fluorobenzene-1-sulfonyl chloride" is a chemical entity that appears to be related to various research areas, including the synthesis of fluorosulfonyl triazoles, vibrational spectroscopy analysis, structural chemistry of sulfonated compounds, and radiolabelling of amines for imaging purposes. Although the exact compound is not directly studied in the provided papers, related compounds and functional groups such as bromobenzene sulfonyl chloride and fluorosulfonyl groups are extensively investigated .

Synthesis Analysis

The synthesis of related compounds involves regioselective, metal-free preparation methods. For instance, the synthesis of 4-fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride and organic azides is described as a general approach that can be extended to various sulfonates, sulfonamides, and sulfonic acid derivatives . This suggests that similar methodologies could potentially be applied to the synthesis of "3-Bromo-4-fluorobenzene-1-sulfonyl chloride."

Molecular Structure Analysis

The molecular structure of related compounds such as P-bromobenzene sulfonyl chloride has been analyzed using spectroscopic techniques and density functional theory (DFT) calculations. The vibrational modes, molecular geometry, and electronic properties such as natural bond orbital (NBO) analysis and highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) analysis provide insights into the stability and electronic distribution within the molecule . These methods could be relevant for understanding the molecular structure of "3-Bromo-4-fluorobenzene-1-sulfonyl chloride."

Chemical Reactions Analysis

The reactivity of similar sulfonyl chloride compounds has been explored in the context of radiolabelling. For example, 3-[18F]fluoropropanesulfonyl chloride has been used as a prosthetic agent for the radiolabelling of amines, with systematic variation of reaction conditions to optimize yields for different nucleophilic amines . This indicates that "3-Bromo-4-fluorobenzene-1-sulfonyl chloride" could also be reactive towards nucleophiles, potentially forming sulfonamides or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their structural chemistry and spectroscopic data. For instance, the crystal structures of sulfonated fluorobenzylphosphonate salts reveal layered structures with hydrogen bonding, which could suggest similar solid-state properties for "3-Bromo-4-fluorobenzene-1-sulfonyl chloride" . Additionally, the spectroscopic analysis provides information on the compound's stability and charge distribution, which are important for understanding its reactivity and interactions with other molecules .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : “3-Bromo-4-fluorobenzene-1-sulfonyl chloride” is used as a building block in organic synthesis . It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
    • Methods of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed. Unfortunately, Sigma-Aldrich does not provide analytical data for this product .
    • Results or Outcomes : The outcomes also depend on the specific reactions in which this compound is used. As a building block, it can be used to synthesize a wide variety of organic compounds .
  • Scientific Field: Medicinal Chemistry

    • Application : “3-Bromo-4-fluorobenzene-1-sulfonyl chloride” is used in the synthesis of sulfonamides, which have been used as antibacterial drugs .
    • Methods of Application : The compound is synthesized by the amidation reaction . The structure of the resulting compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
    • Results or Outcomes : The single crystal of the compound is analyzed by X-ray diffraction .

Safety And Hazards

3-Bromo-4-fluorobenzene-1-sulfonyl chloride is dangerous and causes severe skin burns and eye damage . Contact with water liberates toxic gas . Precautionary measures include wearing protective gloves, clothing, and eye protection. If swallowed, rinse mouth but do not induce vomiting. Immediately call a poison center or doctor/physician .

properties

IUPAC Name

3-bromo-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEHKBVVTWJSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619457
Record name 3-Bromo-4-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluorobenzene-1-sulfonyl chloride

CAS RN

631912-19-1
Record name 3-Bromo-4-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated HCl (1.93 mL, 23.16 mmol) was added to a solution of 3-bromo-4-fluoro-phenylamine ((Example 265: part a) 2.2 g, 11.58 mmol) in 18 mL of 2:1 DCM/MeOH. A precipitate appeared and another 9 mL of 2:1 DCM/MeOH was added. The solution was cooled to −5° C. and tert-butylnitrate (2.71 mL, 23.16 mmol) was added dropwise over 8 min. After stirring for 15 min, sulfur dioxide (˜5 mL) was condensed into the reaction, followed by addition of copper(II) chloride (592 mg, 3.47 mmol) (gas evolution). The solvent was removed in vacuo and the residue was purified by SiO2 flash column chromatography to yield the title compound (1.9 g, 59%). 1H-NMR (CDCl3): δ 8.31 (dd, 1H, J=2.3, 5.8 Hz), 8.04 (ddd, 1H, J=2.6, 4.1, 8.8 Hz), 7.39 (dd, 1H, J=7.7, 8.8 Hz).
Name
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.71 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
DCM MeOH
Quantity
18 mL
Type
solvent
Reaction Step Four
Quantity
592 mg
Type
catalyst
Reaction Step Five
Name
DCM MeOH
Quantity
9 mL
Type
solvent
Reaction Step Six
Yield
59%

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